Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]
Description
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a bis-quinoline derivative characterized by a central butane-1,4-diyl linker connecting two hexahydroquinoline moieties. Each quinoline unit is substituted with a 5-methylfuran-2-yl group at the 4-position and a methyl ester at the 3-position, while the 5-position features a ketone group. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and OLEX2 for structural analysis .
Properties
Molecular Formula |
C36H40N2O8 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]oxybutyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C36H40N2O8/c1-19-13-15-27(45-19)33-29(21(3)37-23-9-7-11-25(39)31(23)33)35(41)43-17-5-6-18-44-36(42)30-22(4)38-24-10-8-12-26(40)32(24)34(30)28-16-14-20(2)46-28/h13-16,33-34,37-38H,5-12,17-18H2,1-4H3 |
InChI Key |
XVRSLDQEWCQUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(O6)C)C(=O)CCC5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] typically involves a multi-step process. One common method includes the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This reaction is efficiently promoted by catalysts such as 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide .
Industrial Production Methods
the use of microwave-assisted synthesis and efficient reusable ionic liquids as catalysts suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hexahydroquinoline carboxylates, which exhibit structural diversity based on substituents and linker groups. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
| Compound Name | Substituents/R Groups | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] | 5-methylfuran-2-yl (4-position), methyl ester (3-position), butane-1,4-diyl linker | C₃₆H₃₈N₂O₈ | 638.7 g/mol | Bis-quinoline structure; furan and ester groups enhance π-conjugation |
| Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-(methylsulfanyl)phenyl (4-position), ethyl ester (3-position) | C₂₀H₂₃NO₃S | 357.47 g/mol | Monomeric; sulfur-containing aryl group may influence redox properties |
| Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate | 3-bromo-5-ethoxy-4-hydroxyphenyl (4-position), benzyl ester (3-position) | C₂₆H₂₆BrNO₅ | 520.4 g/mol | Bromine and hydroxyl groups enhance electrophilicity; potential bioactivity |
| 4-Methoxybenzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 5-methylfuran-2-yl (4-position), 4-methoxybenzyl ester (3-position), trimethyl groups | C₂₉H₃₂N₂O₆ | 528.6 g/mol | Methoxybenzyl ester improves lipophilicity; trimethyl groups add steric bulk |
Key Observations:
Substituent Effects :
- The 5-methylfuran-2-yl group (common in the target and 4-methoxybenzyl analog) introduces electron-rich aromaticity, which may facilitate charge-transfer interactions.
- Sulfur (methylsulfanyl) and bromine substituents in analogs alter solubility and reactivity; brominated derivatives are often precursors in cross-coupling reactions .
Ester Group Variations :
- Benzyl and 4-methoxybenzyl esters (e.g., in and ) increase hydrophobicity compared to the target’s methyl ester, affecting bioavailability .
Crystallographic Challenges: The bicyclic hexahydroquinoline core requires precise puckering analysis, as defined by Cremer and Pople’s coordinates . SHELXL’s robust refinement algorithms are critical for resolving such complexities .
Research Findings and Limitations
Biological Activity
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a complex organic compound with potential biological activities. Its structure incorporates elements that suggest possible interactions with biological systems, particularly in pharmacological applications. This article reviews the current understanding of its biological activity based on synthesized research findings and case studies.
Chemical Structure
The compound's molecular structure is characterized by:
- Two 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline units linked by a butane-1,4-diyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For example:
- Case Study : A study on related quinoline derivatives showed significant antifungal activity against various strains, suggesting that Butane-1,4-diyl bis derivatives may share similar properties .
2. Antioxidant Properties
Compounds containing furan and quinoline structures are often investigated for their antioxidant capabilities.
- Research Findings : Studies have demonstrated that derivatives of 5-methylfuran possess notable antioxidant activity due to their ability to scavenge free radicals effectively .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of similar compounds have been documented in various cancer cell lines.
Data Tables
| Biological Activity | Reference |
|---|---|
| Antimicrobial (fungal) | |
| Antioxidant (free radical scavenging) | |
| Cytotoxicity (cancer cell lines) |
The biological activities of Butane-1,4-diyl bis derivatives are hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds like these often inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Membrane Disruption : The hydrophobic nature of the furan and quinoline components may disrupt cellular membranes leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
